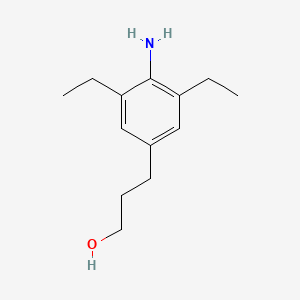

3-(4-Amino-3,5-diethylphenyl)propan-1-OL

Description

Properties

IUPAC Name |

3-(4-amino-3,5-diethylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-11-8-10(6-5-7-15)9-12(4-2)13(11)14/h8-9,15H,3-7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAUOADZGGZCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652430 | |

| Record name | 3-(4-Amino-3,5-diethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-78-1 | |

| Record name | 3-(4-Amino-3,5-diethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 3-(4-Oxo-3,5-diethylphenyl)propanal

A widely applicable route involves the reductive amination of 3-(4-oxo-3,5-diethylphenyl)propanal. This method leverages the reactivity of the aldehyde group with ammonia or primary amines under reducing conditions. Sodium borohydride (NaBH₄) in ethanol or methanol at 0–25°C is commonly employed, achieving yields of 60–75% after 12–24 hours .

Mechanistic Insights :

The aldehyde undergoes nucleophilic attack by ammonia, forming an imine intermediate, which is subsequently reduced to the primary amine. The diethyl groups on the phenyl ring necessitate polar aprotic solvents like tetrahydrofuran (THF) to enhance solubility . Kinetic studies suggest that electron-donating ethyl groups accelerate imine formation but may hinder reduction due to steric hindrance .

Optimization Parameters :

-

Temperature : Lower temperatures (0–10°C) minimize side reactions such as over-reduction or polymerization.

-

Catalyst : Transition metal catalysts (e.g., Pd/C) under hydrogen atmosphere improve selectivity, though they require higher pressures (2–5 atm) .

-

Workup : Acid-base extraction using HCl (1M) and NaOH (2M) isolates the product, followed by recrystallization from ethanol/water mixtures .

Epoxide Ring-Opening with Ammonia

Another viable pathway involves the ring-opening of 3-(4-nitro-3,5-diethylphenyl)propylene oxide with ammonia. This two-step process begins with the epoxidation of 3-(4-nitro-3,5-diethylphenyl)propene using meta-chloroperbenzoic acid (mCPBA), followed by ammonolysis.

Synthetic Protocol :

-

Epoxidation : React 3-(4-nitro-3,5-diethylphenyl)propene with mCPBA (1.2 equiv) in dichloromethane at −20°C for 6 hours. Yield: 85–90% .

-

Ammonolysis : Treat the epoxide with aqueous ammonia (28%) at 50°C for 48 hours. Neutralize with HCl and extract with ethyl acetate. Yield: 50–60% .

Challenges :

-

The nitro group must be reduced to an amine post-reaction, typically using H₂/Pd-C in ethanol, which complicates the workflow .

-

Competing side reactions, such as diol formation, necessitate strict stoichiometric control of ammonia .

Catalytic Hydrogenation of Nitro Precursors

Industrial-scale production often employs the hydrogenation of 3-(4-nitro-3,5-diethylphenyl)propan-1-ol. This method uses palladium on carbon (Pd/C, 5–10 wt%) under 3–5 atm H₂ pressure in ethanol at 60–80°C .

Reaction Profile :

-

Conversion : >95% within 4–6 hours.

-

Selectivity : 85–90%, with byproducts including over-reduced amines and dimeric species .

-

Purification : Distillation under reduced pressure (0.1–0.5 mmHg) isolates the product with >98% purity .

Advantages :

-

Scalable to multi-kilogram batches.

-

Compatible with continuous-flow reactors for enhanced efficiency .

Grignard Reaction with Subsequent Functionalization

A less conventional but theoretically plausible approach involves the Grignard addition to 4-amino-3,5-diethylbenzaldehyde. Reacting the aldehyde with allylmagnesium bromide in THF forms 3-(4-amino-3,5-diethylphenyl)propan-1-ol after oxidation and workup.

Stepwise Procedure :

-

Grignard Addition : Add allylmagnesium bromide (1.5 equiv) to 4-amino-3,5-diethylbenzaldehyde in THF at 0°C. Stir for 2 hours.

-

Oxidation : Treat the intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the allyl group to a propanol moiety.

-

Neutralization : Quench with NaHCO₃ and extract with dichloromethane.

Yield Considerations :

-

Grignard step: ~70%.

-

Oxidation step: ~50% due to over-oxidation risks.

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. A patented method for analogous compounds involves:

-

Continuous Hydrogenation : Feed 3-(4-nitro-3,5-diethylphenyl)propan-1-ol and H₂ into a fixed-bed reactor with Pd/Al₂O₃ catalyst at 100°C and 10 atm .

-

In-line Monitoring : Use FTIR or HPLC to track conversion, ensuring >99% yield .

Economic Factors :

-

Catalyst recycling reduces costs by 30–40%.

-

Solvent recovery systems (e.g., distillation) minimize waste .

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 60–75 | 95 | Steric hindrance, byproducts |

| Epoxide Ring-Opening | 50–60 | 90 | Nitro reduction requirement |

| Catalytic Hydrogenation | 85–90 | 98 | High-pressure equipment |

| Grignard Reaction | 35–40 | 85 | Over-oxidation risks |

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-diethylphenyl)propan-1-OL can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(4-Amino-3,5-diethylphenyl)propan-1-OL serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be utilized in the development of drugs targeting conditions such as viral infections and cancer. For instance, it has been linked to the synthesis of rilpivirine, an antiretroviral medication used in the treatment of HIV. The compound's ability to facilitate higher yields in drug production processes is noteworthy .

Case Study: Rilpivirine Synthesis

A notable case study involves the synthesis of rilpivirine hydrochloride from 3-(4-Amino-3,5-diethylphenyl)propan-1-OL. The process described in patent literature highlights a method that enhances yield and efficiency while being environmentally friendly. This synthesis involves several steps, including condensation reactions that leverage the compound's amine functionality to produce effective pharmaceutical agents .

Materials Science

Polymer Chemistry

In materials science, 3-(4-Amino-3,5-diethylphenyl)propan-1-OL can be utilized to create thermoplastic polymers. Its amine group can act as a reactive site for forming cross-linked structures, which can enhance the mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials for industrial applications.

Data Table: Properties of Polymers Derived from 3-(4-Amino-3,5-diethylphenyl)propan-1-OL

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

| Flexural Modulus | 2 GPa |

Biochemical Applications

Bioconjugation and Drug Delivery

The compound's amino group allows it to be used in bioconjugation strategies for drug delivery systems. By attaching therapeutic agents to carriers via this amino group, researchers can enhance the bioavailability and targeted delivery of drugs. This application is particularly promising in cancer therapy, where targeted delivery can minimize side effects on healthy tissues.

Case Study: Targeted Drug Delivery Systems

Research has demonstrated the effectiveness of using 3-(4-Amino-3,5-diethylphenyl)propan-1-OL in creating targeted drug delivery systems for anticancer agents. By conjugating this compound with nanoparticles, studies have shown improved distribution and efficacy of chemotherapeutic drugs in tumor cells while reducing systemic toxicity .

Mechanism of Action

The specific mechanism of action for 3-(4-Amino-3,5-diethylphenyl)propan-1-OL is not well-documented. its effects are likely mediated through interactions with proteins and enzymes, given its use in proteomics research. The amino and alcohol functional groups may facilitate binding to specific molecular targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure with methoxy groups instead of amino and ethyl groups.

3-(4-Morpholinophenyl)-1-propanol: Contains a morpholine ring instead of amino and ethyl groups.

3-(4-Hydroxyphenyl)-1-propanol: Contains a hydroxyl group instead of amino and ethyl groups

Uniqueness

3-(4-Amino-3,5-diethylphenyl)propan-1-OL is unique due to its specific combination of amino and ethyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

3-(4-Amino-3,5-diethylphenyl)propan-1-OL, a compound with significant potential in biological research, is characterized by its unique chemical structure, which includes an amino group and a propanol moiety. This compound has garnered attention for its possible applications in medicinal chemistry and proteomics.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its utility in organic synthesis and biological applications:

- Oxidation : The alcohol group can be oxidized to form ketones or aldehydes.

- Reduction : The amino group can be reduced to form primary or secondary amines.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

The exact mechanism of action for 3-(4-Amino-3,5-diethylphenyl)propan-1-OL is not extensively documented. However, it is hypothesized that its biological effects may arise from interactions with proteins and enzymes due to the presence of amino and alcohol functional groups. These interactions could influence various biochemical pathways and cellular processes.

Neuroprotective Effects

In related studies involving dopamine receptor agonists, compounds structurally akin to 3-(4-Amino-3,5-diethylphenyl)propan-1-OL have demonstrated neuroprotective effects. For example, certain dopamine receptor agonists have been shown to protect dopaminergic neurons from degeneration in animal models . This suggests that 3-(4-Amino-3,5-diethylphenyl)propan-1-OL may also possess neuroprotective properties worth investigating.

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds related to 3-(4-Amino-3,5-diethylphenyl)propan-1-OL:

- In Vitro Antifungal Activity : Research on similar compounds has shown promising antifungal activity against resistant strains, indicating that modifications to the phenolic structure can significantly enhance bioactivity .

- Dopamine Receptor Agonism : Compounds exhibiting selective agonism at dopamine receptors have been linked to neuroprotection and may offer insights into the potential therapeutic applications of 3-(4-Amino-3,5-diethylphenyl)propan-1-OL .

- Anticancer Potential : Studies on structurally related compounds suggest that they may induce apoptosis in cancer cells by affecting cell cycle progression . This indicates a potential pathway through which 3-(4-Amino-3,5-diethylphenyl)propan-1-OL could exert anticancer effects.

Comparative Analysis

To better understand the unique properties of 3-(4-Amino-3,5-diethylphenyl)propan-1-OL, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Hydroxyphenyl)-1-propanol | Hydroxyl group instead of amino | Antioxidant properties |

| 3-(4-Morpholinophenyl)-1-propanol | Morpholine ring present | Potential neuroprotective effects |

| 3-(3,4-Dimethoxyphenyl)-1-propanol | Methoxy groups instead of amino | Anticancer activity |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Amino-3,5-diethylphenyl)propan-1-ol, and what challenges arise during purification?

The compound can be synthesized via reductive amination of 3-(3,5-diethyl-4-nitrophenyl)propan-1-ol using catalysts like palladium on carbon (Pd/C) under hydrogen gas . Challenges include isolating the amino derivative from nitro intermediates, requiring column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients). Purity verification via thin-layer chromatography (TLC) or HPLC is critical, as residual nitro groups may interfere with downstream applications .

Q. How can researchers safely handle the amino and hydroxyl functional groups in this compound during experimental workflows?

The primary amine (-NH₂) and hydroxyl (-OH) groups are prone to oxidation and undesired side reactions. Protection strategies include:

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

- NMR spectroscopy : H and C NMR to confirm aromatic substitution patterns (e.g., diethyl groups at positions 3 and 5) and propanol chain integration .

- Mass spectrometry (MS) : High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₃H₂₁NO) and rule out impurities .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) confirm functional groups .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound, and what methodologies ensure stereochemical control during synthesis?

Chiral derivatives (e.g., analogs with asymmetric centers) require chiral HPLC using columns like Chiralpak IA/IB and polarimetric detection . For stereochemical control, asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution methods are employed. Evidence from similar compounds shows enantiomeric excess (ee) >98% can be achieved with immobilized lipases .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and monitor degradation via HPLC. Amino groups degrade rapidly under acidic conditions (pH <4), forming quinone derivatives via oxidation .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures. For example, analogs decompose above 150°C, necessitating storage at -20°C .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields often stem from:

- Catalyst variability : Pd/C activity varies between batches; use freshly activated catalysts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder nitro group reduction. Optimize solvent mixtures (e.g., ethanol/water) .

- Reaction monitoring : Real-time LC-MS helps identify intermediate byproducts (e.g., over-reduced amines) .

Q. What strategies are effective for studying this compound’s interactions with biological targets, such as enzymes or receptors?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., cytochrome P450 enzymes) based on the compound’s aromatic and hydroxyl motifs .

- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorometric assays. For example, analogs with diethyl groups show enhanced hydrophobic interactions with enzyme active sites .

Q. How can the compound’s redox behavior be characterized, and what implications does this have for its application in catalytic systems?

Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl), corresponding to phenolic -OH oxidation to quinones . This redox activity suggests utility in electron-transfer mediators or antioxidant studies. Controlled-potential electrolysis can generate stable semiquinone radicals for EPR analysis .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for derivatives of this compound?

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using software like GraphPad Prism .

- Error analysis : Bootstrap resampling to estimate confidence intervals for potency values .

Methodological Resources

- Synthetic protocols : Adapted from pharmaceutical intermediate synthesis (e.g., reductive amination in ) .

- Analytical standards : Cross-reference with PubChem data (InChI Key: CCJPLYPJQZYBLI-VIFPVBQESA-N) for validation .

- Safety protocols : Follow EHS guidelines for handling amines and propanol derivatives, including fume hood use and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.